molecular formula C17H21N3O3 B7640446 2-[[(1-Ethylpyrazole-4-carbonyl)amino]methyl]-3-(4-methylphenyl)propanoic acid

2-[[(1-Ethylpyrazole-4-carbonyl)amino]methyl]-3-(4-methylphenyl)propanoic acid

Katalognummer B7640446
Molekulargewicht: 315.37 g/mol
InChI-Schlüssel: XINZUUFKVJLZEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[(1-Ethylpyrazole-4-carbonyl)amino]methyl]-3-(4-methylphenyl)propanoic acid, also known as Etoricoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain and inflammation associated with arthritis, osteoarthritis, and other musculoskeletal disorders. Etoricoxib belongs to the class of drugs known as cyclooxygenase-2 (COX-2) inhibitors, which work by inhibiting the production of prostaglandins, the chemicals responsible for pain and inflammation.

Wirkmechanismus

2-[[(1-Ethylpyrazole-4-carbonyl)amino]methyl]-3-(4-methylphenyl)propanoic acid works by selectively inhibiting the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins and thereby reduces pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to be effective in reducing pain and inflammation in various animal models of arthritis and other inflammatory disorders. It has also been shown to have a beneficial effect on joint damage and cartilage degradation in animal models of osteoarthritis.

Vorteile Und Einschränkungen Für Laborexperimente

2-[[(1-Ethylpyrazole-4-carbonyl)amino]methyl]-3-(4-methylphenyl)propanoic acid is a potent and selective COX-2 inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of various inflammatory disorders. However, it is important to note that this compound has some limitations in terms of its use in laboratory experiments. For example, it can be difficult to obtain pure samples of this compound for use in experiments, and its use may be restricted due to its potential toxicity and side effects.

Zukünftige Richtungen

There are several potential future directions for research on 2-[[(1-Ethylpyrazole-4-carbonyl)amino]methyl]-3-(4-methylphenyl)propanoic acid. One area of interest is the development of new and improved formulations of this compound that can enhance its therapeutic efficacy and reduce its potential toxicity and side effects. Another area of interest is the investigation of the potential use of this compound in the treatment of other inflammatory disorders, such as inflammatory bowel disease and psoriasis. Additionally, further research is needed to better understand the mechanisms of action of this compound and its potential interactions with other drugs and compounds.

Synthesemethoden

The synthesis of 2-[[(1-Ethylpyrazole-4-carbonyl)amino]methyl]-3-(4-methylphenyl)propanoic acid involves the condensation of 1-ethyl-1H-pyrazole-4-carboxylic acid with 4-methylbenzene-1-sulfonyl chloride, followed by the reduction of the resulting sulfonyl derivative with sodium borohydride. The resulting product is then esterified with 3-(4-methylphenyl)propanoic acid to yield this compound.

Wissenschaftliche Forschungsanwendungen

2-[[(1-Ethylpyrazole-4-carbonyl)amino]methyl]-3-(4-methylphenyl)propanoic acid has been extensively studied for its potential therapeutic applications in the treatment of various inflammatory disorders, including arthritis, osteoarthritis, and rheumatoid arthritis. It has also been investigated for its potential use in the treatment of other conditions, such as acute pain, chronic low back pain, and gout.

Eigenschaften

IUPAC Name

2-[[(1-ethylpyrazole-4-carbonyl)amino]methyl]-3-(4-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-3-20-11-15(10-19-20)16(21)18-9-14(17(22)23)8-13-6-4-12(2)5-7-13/h4-7,10-11,14H,3,8-9H2,1-2H3,(H,18,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINZUUFKVJLZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)NCC(CC2=CC=C(C=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.